7-Oxanorbornadiene is a bicyclic compound that has garnered interest in organic chemistry due to its unique structural properties and reactivity. This compound features a six-membered ring fused to a five-membered ring, containing an oxygen atom within the larger ring. The systematic name for 7-oxanorbornadiene is 7-oxabicyclo[2.2.1]hept-2-ene, and it is classified as a bicyclic compound due to its two interconnected ring structures.
7-Oxanorbornadiene belongs to the class of compounds known as oxabicyclic alkenes. Its classification is significant in the context of synthetic organic chemistry, where it serves as a precursor or intermediate in the synthesis of more complex molecules.
The synthesis of 7-oxanorbornadiene can be achieved through multiple methods, with the Diels-Alder reaction being one of the most common approaches. This reaction involves the cycloaddition of a diene and a dienophile, resulting in the formation of a new cyclic structure.
The Diels-Alder reaction conditions often require careful control of temperature and pressure to maximize yield and minimize side reactions. Flash vacuum pyrolysis typically operates at elevated temperatures (around 300-500 °C) under reduced pressure, allowing for rapid decomposition of starting materials into desired products .
The molecular structure of 7-oxanorbornadiene can be represented as follows:
The compound features a unique arrangement where the oxygen atom is part of the bicyclic system, influencing its reactivity and interaction with other chemical species.
7-Oxanorbornadiene participates in various chemical reactions, particularly those involving nucleophilic attack due to its electrophilic nature.
The reactions involving 7-oxanorbornadiene often require specific catalysts or conditions to facilitate desired transformations, such as temperature control or the presence of solvents that stabilize intermediates.
The mechanism by which 7-oxanorbornadiene reacts often involves initial electrophilic attack on the double bond by nucleophiles, followed by rearrangements or eliminations that lead to product formation.
Kinetic studies have shown that the reactivity of 7-oxanorbornadiene can be influenced by substituents on the diene or dienophile partners involved in Diels-Alder-type reactions.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize this compound and confirm its structure.
7-Oxanorbornadiene is primarily utilized in synthetic organic chemistry for:
7-Oxanorbornadiene (OND), systematically named 7-oxabicyclo[2.2.1]hepta-2,5-diene (CAS 6569-83-1), features a strained bicyclic architecture consisting of two fused cyclohexene-like rings sharing a bridging oxygen atom at position 7. Its molecular formula is C₆H₆O (molecular weight: 94.11 g/mol), with the oxygen atom replacing the methylene bridge of its carbon analogue, norbornadiene. This structural modification imposes significant geometric and electronic consequences [1] [9]. The bond angles around the bridgehead oxygen (C1–O–C4) are compressed to approximately 94°, deviating substantially from the ideal tetrahedral angle (109.5°). This distortion, combined with the double bonds at positions 2-3 and 5-6, creates a highly strained system. X-ray crystallography confirms the oxygen bridge forces the bicyclic framework into a butterfly-like conformation, with a dihedral angle between the two unsaturated moieties of ~110° [1] [3]. This geometry is intrinsically linked to OND’s pronounced electrophilic character, as the electron-withdrawing oxygen atom significantly lowers the energy of the π* orbitals (LUMO) of the adjacent double bonds, activating them toward nucleophilic attack [1] [2].
Table 1: Core Structural Parameters of 7-Oxanorbornadiene
Parameter | Value | Method/Source |
---|---|---|
Molecular Formula | C₆H₆O | CAS Registry [9] |
Molecular Weight | 94.11 g/mol | CAS Registry [9] |
IUPAC Name | 7-Oxabicyclo[2.2.1]hepta-2,5-diene | Wikipedia, ChemSrc [1] [9] |
Canonical SMILES | C1=CC2C=CC1O2 | ChemSrc, Smolecule [3] [9] |
Bridging Atom | Oxygen (Position 7) | [1] [3] |
Key Bonds | C2=C3, C5=C6 (conjugated diene system) | [1] [10] |
Pyramidalization Angle | ~6.2° at C2/C3 | Computational (DFT) [1] |
While the unsubstituted OND core is symmetric, dicarboxylate derivatives (e.g., dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate, DMOBD) synthesized via the Diels-Alder reaction between furans and acetylenedicarboxylates inherently possess defined stereochemistry at the bridgehead carbons (C1, C4) [1] [6]. Attack of the dienophile (e.g., DMAD, dimethyl acetylenedicarboxylate) occurs predominantly on the less sterically hindered exo-face of the furan, leading to the syn-endo configuration as the kinetic product [1] [8]. Computational studies using Monte Carlo methods and density functional theory (DFT) reveal that substituents significantly influence conformational stability. Bridgehead methyl groups (e.g., in 2b, R1=Me) introduce steric repulsion with the endo-facing dicarboxylate moiety, favoring a slight shift towards the exo-isomer and increasing the half-life of derived thiol adducts (2.3 days vs. 0.48 days for the unsubstituted analogue 2a) [2]. High-pressure Diels-Alder reactions further manipulate stereoselectivity, often yielding thermodynamically preferred exo,endo-adducts when OND derivatives act as dienophiles [7] [8]. The energy difference between endo and exo isomers is typically small (1-3 kcal/mol), but this difference critically governs reactivity patterns and fragmentation kinetics in downstream applications like retro-Diels-Alder (rDA) triggers [2] [7].
Table 2: Conformational Stability of OND Derivatives and Adducts
OND Derivative/Adduct | Key Substituent(s) | Dominant Isomer | Relative Stability/Notes | Source |
---|---|---|---|---|
DMOBD (Dimethyl ester) | -CO₂Me (C2, C3) | syn-endo | Kinetic product from DA reaction; higher strain | [1] [6] |
2b (Thiol Adduct) | R1=Me (Bridgehead) | exo/syn influenced | t₁/₂ = 2.3 days (vs 0.48d for 2a); methyl steric stabilization | [2] |
OND-Imide Adducts (e.g., from FVP) | N-Methoxyethylimide | exo,endo | Dominant product in domino DA reactions; thermodynamic control under HP | [7] [8] |
OND-Thiol Adduct (General) | -SR at C2/C3 | 3-exo-syn | Exclusive product due to exo-face attack; Jₕ₁₋ₕ₂ ~4.2 Hz | [2] [10] |
The defining electronic feature of OND is its pronounced electron deficiency, arising from the electron-withdrawing effect of the bridging oxygen atom. This polarizes the double bonds (C2=C3 and C5=C6), making C2/C3 particularly susceptible to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis using DFT methods (e.g., B3LYP/6-31G*, M06-2X) reveals a low-lying LUMO (Lowest Unoccupied Molecular Orbital) primarily localized on the C2=C3 double bond, especially in dicarboxylate derivatives where ester groups further lower the LUMO energy (-2.8 to -3.2 eV) [1] . The HOMO (Highest Occupied Molecular Orbital) is distributed over the C5=C6 bond and the oxygen bridge. This orbital polarization creates a small HOMO-LUMO gap (~5.0 eV for unsubstituted OND, lower for dicarboxylates), rationalizing OND’s unusual reactivity for an alkene: it behaves more like an electron-deficient alkyne [1] . Consequently, OND reacts rapidly with electron-rich species via inverse electron-demand pathways.
The FMO profile dictates site selectivity in cycloadditions. Electron-rich azides (e.g., benzyl azide) react via HOMO(azide)-LUMO(OND) interaction, attacking C2/C3 to yield Path A triazoles. Conversely, electron-poor azides (e.g., p-nitrophenyl azide) engage via LUMO(azide)-HOMO(OND) interaction, favoring attack on C5/C6 (Path B products) [1]. This electronic duality underpins OND’s versatility. Kinetic studies confirm OND dicarboxylates react with aliphatic thiols 10-100 times faster than analogous maleimides (k₂ ≈ 10–100 M⁻¹s⁻¹ with glutathione at pH 7) and even exceed the reactivity of the parent dienophile DMAD with organic azides (k₂ ≈ 10⁻³ M⁻¹s⁻¹) [1] [2] [10]. Propargylic ester substituents further modulate electronics, lowering the LUMO and enabling unique intramolecular [2+2+2] cyclizations under mild aqueous conditions [10].
Table 3: Frontier Molecular Orbital (FMO) Energies and Reactivity of OND Systems
OND System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Reactivity Observation | Source |
---|---|---|---|---|---|
Unsubstituted OND | -7.2 | -2.2 | ~5.0 | Moderate reactivity; FMO localized on C2=C3 (LUMO), C5=C6/O (HOMO) | [1] |
Dimethyl OND Dicarboxylate (1) | -8.5 | -3.0 | ~5.5 | High thiol reactivity (k₂ ~104 M⁻¹s⁻¹ GSH); Path A preference with e-rich azides | [1] [2] [10] |
Dipropargyl OND Dicarboxylate (3) | -8.3 | -3.2 | ~5.1 | k₂ ~197 M⁻¹s⁻¹ GSH; Rapid intramolecular [2+2+2] cyclization (t₁/₂ ~1.8d aq) | [10] |
Bridgehead Methyl OND (e.g., 4) | -8.1 | -2.9 | ~5.2 | Reduced thiol reactivity (k₂ ~40 M⁻¹s⁻¹ GSH); Stabilized adducts | [2] [10] |
EA-OND (Electron Acceptor) | -9.0 | -3.5 | ~5.5 | Enhanced LUMO localization; fastest azide cycloadditions | [1] [3] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2